1-Methyl-4-piperidyl acetate

Description

Historical Perspectives in Chemical and Biological Research

The research history of 1-methyl-4-piperidyl acetate (B1210297) is intrinsically linked to the study of the cholinergic nervous system, particularly the enzyme acetylcholinesterase (AChE). In the mid-1990s, researchers sought to develop radiolabeled substrates to visualize and quantify AChE activity in the living brain using Positron Emission Tomography (PET), a non-invasive imaging technique. umich.edu This was driven by the "cholinergic hypothesis" of Alzheimer's disease, which proposed that cognitive decline was linked to a loss of cholinergic neurons. umich.edu

1-Methyl-4-piperidyl acetate emerged as a significant candidate for this purpose. When labeled with the positron-emitting isotope carbon-11 (B1219553) ([¹¹C]), the resulting tracer, [¹¹C]N-methyl-4-piperidyl-acetate ([¹¹C]MP4A), proved to be an effective in vivo substrate for AChE. nih.gov Its chemical structure allows it to be lipophilic enough to cross the blood-brain barrier. snmjournals.org Once in the brain, it is rapidly and specifically hydrolyzed by AChE into the hydrophilic metabolite N-[¹¹C]methyl-4-piperidinol. nih.gov This charged metabolite is then "trapped," as its polarity prevents it from diffusing back out of the brain. snmjournals.orgnih.gov The localized accumulation of radioactivity, detectable by a PET scanner, thus provides a map of AChE enzyme activity. nih.govumich.edu

Early studies successfully demonstrated that the regional distribution of [¹¹C]MP4A in the brains of mice and monkeys corresponded well with the known distribution of AChE, validating its use as a research tool. umich.edu This development provided a means to study the cholinergic system's integrity in neurodegenerative diseases like Alzheimer's, representing a key application of this specific piperidine (B6355638) ester in a biological research context. nih.gov

Significance in Piperidine Chemistry

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids. nih.gov First isolated in 1850 from piperine, the compound responsible for the pungency of black pepper, the six-membered nitrogen-containing heterocycle is a versatile scaffold for drug design. wikipedia.org The 1,4-disubstituted piperidine pattern is particularly common in drug development. nih.gov

Within this broad context, this compound holds significance primarily as a molecular probe and a reference compound for structure-activity relationship (SAR) studies. SAR investigations are fundamental to medicinal chemistry, exploring how modifications to a molecule's structure affect its biological activity. This compound has served as the parent compound in a series of esters designed to probe the active site of cholinesterases (both acetylcholinesterase and butyrylcholinesterase). nih.gov

For instance, a key study investigated the enzymatic hydrolysis rates of a series of 1-methyl-4-piperidinyl esters, including the acetate, propionate (B1217596), and i-butyrate variants. nih.gov This research helped to elucidate how the size and shape of the acyl group influence the substrate's interaction with the enzyme. It was found that while the acetate and propionate esters were hydrolyzed by AChE, longer-chain esters like n-butyrate and n-valerate were more specific for the related enzyme, butyrylcholinesterase. tandfonline.comnih.gov This work, which used this compound as a benchmark, was instrumental in identifying a more specific PET tracer for imaging butyrylcholinesterase activity in vivo. nih.gov

The synthesis of this compound and its precursors for research purposes typically involves standard esterification and N-alkylation reactions. The precursor, piperidin-4-yl acetate, can be prepared by the acetylation of 4-hydroxypiperidine. nih.gov Subsequent N-methylation, often using a methylating agent like methyl iodide or methyl triflate, yields the final compound. nih.gov These synthetic routes are well-established in organic chemistry and highlight the role of piperidine derivatives as versatile chemical building blocks.

| Compound | Primary Enzyme Target | Key Research Finding |

|---|---|---|

| This compound | Acetylcholinesterase (AChE) | Serves as a baseline substrate for AChE activity studies using PET. umich.edunih.gov |

| 1-Methyl-4-piperidyl propionate | Acetylcholinesterase (AChE) | Also an AChE substrate; slower hydrolysis rate compared to the acetate ester suggested it as a potentially better candidate for PET imaging. umich.edu |

| 1-Methyl-4-piperidyl n-butyrate | Butyrylcholinesterase (BChE) | Demonstrated specificity for BChE over AChE, leading to its development as a PET tracer for BChE. tandfonline.comnih.gov |

| 1-Methyl-4-piperidyl n-valerate | Butyrylcholinesterase (BChE) | Showed the highest cleavage rate by BChE in the series studied. nih.gov |

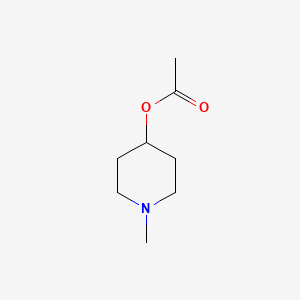

Structure

3D Structure

Properties

IUPAC Name |

(1-methylpiperidin-4-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(10)11-8-3-5-9(2)6-4-8/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPYOAUYOSFJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216754 | |

| Record name | 1-Methyl-4-piperidyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6659-34-3, 253308-68-8, 1196157-88-6 | |

| Record name | 1-Methyl-4-piperidyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MP4a C-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253308688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-piperidyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1196157-88-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MP4A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJO800UK0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Methyl 4 Piperidyl Acetate and Analogues

Established Reaction Pathways and Chemical Synthesis Protocols

The synthesis of 1-methyl-4-piperidyl acetate (B1210297) and related non-radiolabeled analogues can be achieved through several conventional organic chemistry reactions. These methods are foundational for producing the compound for initial studies and for creating precursor molecules for radiolabeling.

Esterification of 1-Methyl-4-piperidinol Derivatives

A primary and straightforward method for synthesizing 1-methyl-4-piperidyl acetate is through the direct esterification of 1-methyl-4-piperidinol. This reaction involves the coupling of the alcohol group on the piperidine (B6355638) ring with an acetylating agent.

The process typically utilizes acetyl chloride or acetic anhydride (B1165640) as the source of the acetyl group. The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl) and to catalyze the reaction. The choice of solvent can vary, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being common. The reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of 1-methyl-4-piperidinol attacks the carbonyl carbon of the acetylating agent.

A specific example involves the reaction of 1-methyl-4-piperidinol with acetyl chloride in a suitable solvent. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Subsequent workup, often involving an aqueous wash to remove the base and any unreacted starting materials, followed by purification via distillation or chromatography, yields the final product, this compound.

Table 1: Key Reagents in Esterification of 1-Methyl-4-piperidinol

| Reagent Role | Example Compound | Purpose |

| Substrate | 1-Methyl-4-piperidinol | Provides the piperidine backbone and hydroxyl group. |

| Acetylating Agent | Acetyl chloride, Acetic anhydride | Source of the acetyl group for ester formation. |

| Base/Catalyst | Triethylamine, Pyridine | Neutralizes acidic byproducts and catalyzes the reaction. |

| Solvent | Dichloromethane, Tetrahydrofuran | Provides the reaction medium. |

Reductive Amination Strategies

Reductive amination provides an alternative route to synthesizing the core 1-methyl-4-piperidyl structure, which can then be subjected to acetylation. This strategy involves the reaction of a ketone, specifically 1-methyl-4-piperidone, with an amine source, followed by reduction.

In the context of producing the precursor for MP4A, this method is more relevant for creating analogues where the N-methyl group is varied. However, the fundamental structure can be assembled this way. The process starts with the reaction of a suitable piperidone derivative. For the synthesis of 1-methyl-4-piperidinol itself, one could start from 4-piperidone (B1582916) and introduce the methyl group via reductive amination using formaldehyde (B43269) and a reducing agent.

The key steps involve the formation of an iminium ion intermediate from the reaction of the ketone with a primary or secondary amine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation. Once the N-substituted 4-piperidinol is formed, it can be esterified as described in the previous section.

Grignard Reagent-Mediated Approaches

While less common for direct acetylation, Grignard reagents can be employed in the synthesis of the precursor alcohol, 1-methyl-4-piperidinol. This approach typically involves the reaction of a Grignard reagent with an appropriate ester or ketone.

For instance, a Grignard reagent could react with a protected 4-piperidone derivative. However, a more direct application in forming the piperidinol structure would involve the reaction of a Grignard reagent with a different electrophile. The high reactivity of Grignard reagents with hydroxyl and amine protons makes them generally unsuitable for direct use on unprotected piperidinols for acetylation. Any attempt to use an acetyl-containing Grignard reagent would be complicated. Therefore, their role is primarily in the construction of the carbon skeleton of the piperidine ring or its substituents, rather than the final esterification step.

Advanced Synthesis of Radiolabeled Analogues for Research Purposes

The utility of this compound in neuroscience research, particularly for positron emission tomography (PET) imaging of acetylcholinesterase activity, has necessitated the development of methods for incorporating short-lived radioisotopes like Carbon-11 (B1219553) and Fluorine-18.

Carbon-11 Labeling Techniques and Precursors

The radiosynthesis of [¹¹C]this compound, often abbreviated as [¹¹C]MP4A, is a well-established procedure for PET studies. The short half-life of Carbon-11 (approximately 20.4 minutes) requires a rapid and efficient synthesis.

The most common method involves the O-acetylation of the precursor, 1-methyl-4-piperidinol, using [¹¹C]acetyl chloride. The [¹¹C]acetyl chloride is typically generated from cyclotron-produced [¹¹C]CO₂. The [¹¹C]CO₂ is first converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) via reaction with lithium aluminum hydride followed by hydroiodic acid. The [¹¹C]CH₃I is then used to carboxylate a Grignard reagent, which upon hydrolysis and reaction with a chlorinating agent like thionyl chloride, yields [¹¹C]acetyl chloride.

Alternatively, [¹¹C]ketene has been developed as an efficient acetylating agent. [¹¹C]Ketene can be produced by the pyrolysis of [¹¹C]acetone. This [¹¹C]ketene is then passed through a solution of the 1-methyl-4-piperidinol precursor to yield [¹¹C]MP4A. This method can offer high radiochemical yields and purity. The entire radiosynthesis, including purification by high-performance liquid chromatography (HPLC), must be completed within a short timeframe, typically under 40 minutes.

Table 2: Comparison of [¹¹C]MP4A Synthesis Methods

| Method | [¹¹C] Reagent | Precursor | Key Features |

| Grignard Method | [¹¹C]Acetyl chloride | 1-Methyl-4-piperidinol | Multi-step process from [¹¹C]CO₂. |

| Ketene Method | [¹¹C]Ketene | 1-Methyl-4-piperidinol | Involves pyrolysis of [¹¹C]acetone; potentially higher yields. |

Fluorine-18 Labeling Methodologies for Related Compounds

While MP4A itself is typically labeled with Carbon-11, the development of Fluorine-18 (¹⁸F, half-life ~109.8 minutes) labeled analogues is of great interest due to the longer half-life, which allows for longer imaging studies and distribution to centers without a cyclotron.

The synthesis of ¹⁸F-labeled analogues often involves the introduction of a fluorine atom or a fluoroalkyl group onto the piperidine ring or the N-substituent. For example, compounds like N-([¹⁸F]fluoromethyl)-4-piperidyl acetate could be synthesized. This would involve the reaction of a desmethyl precursor (4-piperidyl acetate) with [¹⁸F]fluoromethyl bromide or triflate.

Another strategy involves the synthesis of fluoroacetylated analogues. For instance, [¹⁸F]fluoroacetoxy derivatives can be prepared. This would involve the synthesis of [¹⁸F]fluoroacetyl chloride, which is then used to esterify 1-methyl-4-piperidinol. The synthesis of [¹⁸F]fluoroacetyl chloride can be achieved from [¹⁸F]fluoride via nucleophilic substitution on a suitable precursor like ethyl bromoacetate, followed by hydrolysis and chlorination. These multi-step syntheses are challenging and require careful optimization to achieve good radiochemical yields.

Derivatization and Structural Modification Strategies for Analog Preparation

The 1-methyl-4-piperidyl scaffold is a versatile template for chemical modification, enabling the creation of diverse analogues with tailored properties. Derivatization strategies primarily focus on modifying the ester group, the piperidine ring, or the N-methyl substituent to influence the molecule's chemical and biological characteristics. These modifications are crucial for applications ranging from neuroimaging to analytical chemistry.

A significant area of derivatization involves isotopic labeling for use in Positron Emission Tomography (PET). nih.gov N-methylpiperidinyl esters, including this compound (MP4A), serve as synthetic substrates for acetylcholinesterase (AChE). nih.gov For in vivo imaging of AChE activity, a carbon-11 isotope is incorporated. The synthesis of N-[¹¹C]methylpiperidin-4-yl acetate ([¹¹C]MP4A) is achieved through the N-methylation of piperidin-4-yl acetate. nih.gov This reaction typically uses [¹¹C]methyl iodide or [¹¹C]methyl triflate as the methylating agent in solvents like dimethyl sulfoxide (B87167) or dimethylformamide. nih.gov This specific derivatization creates a radiotracer that can cross the blood-brain barrier and is hydrolyzed by AChE, allowing for the quantitative mapping of enzyme activity in the brain. nih.gov

Structural modifications are also pursued to create analogues with different functional groups. For instance, ketone analogues such as 1-methyl-4-piperidyl aryl ketones can be synthesized and further modified. core.ac.uk A key strategy involves the halogenation of these ketones. The process starts with the synthesis of 1-methyl-4-piperidyl phenyl ketone, which is then treated with bromine or chlorine in chloroform (B151607). core.ac.uk This reaction readily halogenates the piperidine ring at the 4-position, yielding 1-methyl-4-halo-4-piperidyl aryl ketone hydrohalides. core.ac.uk Such modifications introduce a reactive handle that can be used for subsequent synthetic transformations.

Furthermore, the core 1-methyl-4-piperidyl structure is incorporated into larger molecules that act as derivatizing agents themselves. A notable example is 1-(1-methyl-4-piperidinyl)piperazine (B1348802) (M-PP), which is used for the derivatization of carboxyl groups in peptides. researchgate.netnih.gov In this application, M-PP is coupled to the C-terminus of peptides using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). researchgate.netnih.gov This derivatization enhances the ionization efficiency of the peptides in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), particularly for peptides with low molecular weight and high isoelectric points. researchgate.net

Table 1: Derivatization and Structural Modification Strategies

| Parent Structure/Analog | Modification Strategy | Reagents/Conditions | Resulting Derivative | Application | Reference |

|---|---|---|---|---|---|

| Piperidin-4-yl acetate | N-methylation (Isotopic Labeling) | [¹¹C]methyl iodide or [¹¹C]methyl triflate | N-[¹¹C]methylpiperidin-4-yl acetate ([¹¹C]MP4A) | PET imaging of acetylcholinesterase activity | nih.gov |

| 1-Methyl-4-piperidyl phenyl ketone | Halogenation | Bromine or Chlorine in Chloroform | 1-Methyl-4-halo-4-piperidyl phenyl ketone | Intermediate for further synthesis | core.ac.uk |

| Peptides (e.g., RVYVHPI) | Carboxyl Group Derivatization | 1-(1-Methyl-4-piperidinyl)piperazine (M-PP), EDC, HOAt | M-PP labeled peptide | Enhanced signal in mass spectrometry | researchgate.netnih.gov |

Role as a Key Synthetic Intermediate in Complex Organic Molecule Construction

The 1-methyl-4-piperidyl moiety, as found in this compound and its precursors, is a valuable building block in the synthesis of complex organic molecules, particularly for pharmaceuticals. Its structural features are often incorporated into drug candidates to modulate properties like receptor binding, solubility, and metabolic stability.

The utility of this scaffold as a key intermediate is prominently demonstrated in the large-scale synthesis of Lasmiditan, a 5-HT1F receptor agonist used for treating migraine. google.com A crucial intermediate in its production is (6-amino-2-pyridyl)-(1-methyl-4-piperidyl)methanone dihydrate dihydrochloride. google.com The synthesis of this complex ketone intermediate relies on precursors like 1-methylpiperidine-4-carboxylic acid. This highlights how the 1-methyl-4-piperidyl structure forms the core of a key fragment that is later elaborated into the final active pharmaceutical ingredient. google.com

The synthesis of 1-methyl-4-piperidyl aryl ketones via Friedel-Crafts acylation further exemplifies the role of related piperidine compounds as foundational intermediates. core.ac.uk In this approach, methyl 1-methylisonipecotate serves as the starting point. It is first hydrolyzed and then converted to 1-methylisonipecotic acid chloride. core.ac.uk This acid chloride is then used to acylate aromatic rings like benzene (B151609) or toluene, successfully constructing the 1-methyl-4-piperidyl aryl ketone framework in high yields. core.ac.uk This ketone can then undergo further reactions, acting as a versatile intermediate for more complex targets.

Moreover, the piperidine ring system is adapted to create novel building blocks for future drug development. A relevant example is the synthesis of 2-amino-2-(1-methyl-4-piperidyl)propane-1-ol. google.com This compound, described as a molecular building block with a novel structure, is prepared from 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester. The synthesis involves a series of transformations including reactions with chloroform and sodium azide (B81097), followed by reduction to yield the final amino alcohol product. google.com Such building blocks, containing the 1-methyl-4-piperidyl core, are designed to be readily incorporated into diverse molecular architectures during drug discovery campaigns. The piperidine ring is also a key feature in numerous other biologically active molecules, where it often imparts neuroactive properties. solubilityofthings.com

Table 2: Application as a Key Synthetic Intermediate

| Intermediate | Synthetic Method | Complex Molecule/Target | Field of Application | Reference |

|---|---|---|---|---|

| (6-amino-2-pyridyl)-(1-methyl-4-piperidyl)methanone | Multi-step synthesis from 1-methylpiperidine-4-carboxylic acid derivatives | Lasmiditan Acetate | Pharmaceutical (Migraine Treatment) | google.com |

| 1-Methylisonipecotic acid chloride | Friedel-Crafts Acylation | 1-Methyl-4-piperidyl aryl ketones | Organic Synthesis | core.ac.uk |

| 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | Multi-step synthesis involving azide formation and reduction | 2-Amino-2-(1-methyl-4-piperidyl)propane-1-ol | Drug Development (Building Block) | google.com |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-[¹¹C]methylpiperidin-4-yl acetate |

| 1-Methyl-4-piperidyl phenyl ketone |

| 1-Methyl-4-halo-4-piperidyl phenyl ketone |

| 1-(1-Methyl-4-piperidinyl)piperazine |

| 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride |

| 1-hydroxy-7-azabenzotriazole |

| (6-amino-2-pyridyl)-(1-methyl-4-piperidyl)methanone |

| Lasmiditan |

| Methyl 1-methylisonipecotate |

| 1-Methylisonipecotic acid chloride |

| 2-Amino-2-(1-methyl-4-piperidyl)propane-1-ol |

| 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester |

| Chloroform |

| Sodium azide |

| Acetylcholinesterase |

| Benzene |

| Toluene |

| Piperidin-4-yl acetate |

| [¹¹C]methyl iodide |

| [¹¹C]methyl triflate |

| Dimethyl sulfoxide |

| Dimethylformamide |

| Bromine |

Mechanistic Investigations of Biological Interactions

Cholinesterase Enzyme System Modulation

The interaction of 1-Methyl-4-piperidyl acetate (B1210297) with the cholinesterase enzyme system, which includes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key area of its biological activity. researchgate.net These enzymes are critical for the hydrolysis of choline (B1196258) esters and play a vital role in neurotransmission. researchgate.net

1-Methyl-4-piperidyl acetate serves as a substrate for acetylcholinesterase, the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govkau.edu.sa The hydrolysis of this compound by AChE results in the formation of 1-methyl-4-piperidinol and acetic acid. nih.gov This enzymatic action terminates the compound's activity at cholinergic synapses. nih.gov

The efficiency of this hydrolysis is notable. In vitro studies using brain homogenates from various species, including mice, rats, and humans, have demonstrated that this compound is rapidly hydrolyzed with high specificity for AChE. nih.gov Specifically, 94-99% of the hydrolysis is attributed to AChE activity. nih.gov The rate of this hydrolysis, however, varies across species. For instance, the hydrolysis rate in the human cerebral cortex is approximately 10% of that observed in the cerebral cortex of rats and mice. nih.gov

Radiolabeled versions of this compound, such as [¹¹C]MP4A, have been developed to study AChE activity in vivo using positron emission tomography (PET). nih.govresearchgate.net When administered, [¹¹C]MP4A readily crosses the blood-brain barrier due to its lipophilic nature. nih.gov In the brain, it is hydrolyzed by AChE, and the resulting hydrophilic metabolite, [¹¹C]1-methyl-4-piperidinol, is trapped, allowing for the visualization and quantification of AChE activity in different brain regions. researchgate.net The regional distribution of the trapped radioactivity has been shown to correlate with the known distribution of AChE levels in the brain, with higher concentrations in areas like the striatum and cortex. nih.govumich.edu Pre-treatment with a specific irreversible AChE inhibitor, diisopropylfluorophosphate (DFP), has been shown to reduce the retention of radioactivity, confirming that the process is dependent on AChE-catalyzed hydrolysis. nih.govumich.edu

While this compound is primarily a substrate for AChE, its interaction with butyrylcholinesterase (BuChE) has also been investigated, particularly in the context of developing specific imaging agents for BuChE. researchgate.netnih.gov BuChE, also known as pseudocholinesterase, is another cholinesterase that can hydrolyze a broader range of substrates than AChE. mdpi.com

Studies on a series of 1-methyl-4-piperidinyl esters have revealed that the length of the ester's carbon chain influences its specificity for BuChE. researchgate.netnih.gov While shorter esters like acetate and propionate (B1217596) are readily hydrolyzed by AChE, longer-chain esters show increased specificity for BuChE. researchgate.netnih.gov For example, 1-methyl-4-piperidinyl n-butyrate and n-valerate are specific substrates for BuChE. nih.gov This specificity is attributed to structural differences in the active sites of AChE and BuChE; the active site gorge of BuChE is larger, allowing it to accommodate bulkier substrates. mdpi.com 1-methyl-4-piperidinyl acetate itself is considered to be inert towards BuChE. unipd.it

The rate of enzymatic cleavage of this compound and related esters has been determined using various methods, including in vitro spectrophotometric assays and in vivo PET imaging. nih.govnih.gov These studies have provided valuable kinetic data and insights into structure-activity relationships.

In vitro spectrophotometric assays have been used to determine the relative enzymatic hydrolysis rates for a series of 1-methyl-4-piperidinyl esters. researchgate.netnih.gov These studies confirmed that the hydrolysis rates for this compound, propionate, and i-butyrate are consistent with previously reported values. researchgate.netnih.gov The kinetic parameters, such as the Michaelis constant (K_m) and maximum reaction velocity (V_max), can be determined using these methods. researchgate.net

The rate of hydrolysis of this compound in human cerebral cortex homogenates has been reported to be 0.16 per fraction per minute per gram per milliliter. nih.gov This is significantly slower than the rate in rat and mouse cerebral cortex, which is 1.54 per fraction per minute per gram per milliliter. nih.gov

The following table summarizes the relative hydrolysis rates of different 1-methyl-4-piperidinyl esters by cholinesterases:

| Compound | Primary Cholinesterase Target | Relative Hydrolysis Rate |

| This compound | Acetylcholinesterase (AChE) | High |

| 1-Methyl-4-piperidyl propionate | Acetylcholinesterase (AChE) | Moderate |

| 1-Methyl-4-piperidyl n-butyrate | Butyrylcholinesterase (BuChE) | High (for BuChE) |

| 1-Methyl-4-piperidyl n-valerate | Butyrylcholinesterase (BuChE) | Very High (for BuChE) |

| 1-Methyl-4-piperidyl 2-methylbutyrate | Butyrylcholinesterase (BuChE) | Low (for BuChE) |

| 1-Methyl-4-piperidyl iso-valerate | Butyrylcholinesterase (BuChE) | Low (for BuChE) |

This table is based on findings from studies on structure-activity relationships of 1-methyl-4-piperidinyl esters. researchgate.netnih.gov

Butyrylcholinesterase (BuChE) Substrate Interactions and Specificity

Neurotransmitter Receptor Binding and Functional Modulation

The biological activity of this compound and its derivatives extends to interactions with various neurotransmitter receptors. These interactions can modulate neuronal signaling and are a key aspect of their pharmacological profiles.

While direct and extensive data on the specific receptor binding profile of this compound itself is limited in the provided search results, the broader class of piperidine-containing compounds is known to interact with a range of receptors. For instance, derivatives of 5-(1-Methyl-4-Piperidyl)5H-Dibenzo have shown high affinity for dopamine (B1211576) receptors. Other piperidine (B6355638) derivatives have been investigated for their activity at serotonin (B10506) and histamine (B1213489) receptors. The modulation of these receptors can influence various physiological processes, including mood, cognition, and pain perception. frontiersin.org

The interaction of these compounds with receptors is often allosteric, meaning they bind to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. frontiersin.org This can lead to a modulation of the receptor's affinity for its natural ligand or alter the downstream signaling cascade. frontiersin.org

In Vitro Metabolic Pathways and Product Characterization in Biological Matrices

Understanding the metabolic fate of this compound is crucial for a complete picture of its biological activity. In vitro studies using biological matrices like liver microsomes and blood have been instrumental in identifying its primary metabolic pathways and characterizing the resulting products. nih.govacs.org

The primary metabolic pathway for this compound is hydrolysis, as discussed in the context of cholinesterase activity. nih.gov This enzymatic cleavage, predominantly by AChE, breaks the ester bond to yield 1-methyl-4-piperidinol and acetic acid. nih.gov Chromatographic analysis of blood and brain tissue extracts after administration of radiolabeled this compound shows a rapid and almost complete conversion to 1-methyl-4-piperidinol. umich.edu

Beyond hydrolysis, other metabolic transformations can occur. Oxidation is a common metabolic reaction for compounds containing a piperidine ring, potentially leading to the formation of N-oxides. researchgate.net For example, the related compound propiverine (B1210425) undergoes N-oxidation to form 1-methyl-4-piperidyl diphenylpropoxyacetate N-oxide and 1-methyl-4-piperidyl benzilate N-oxide. researchgate.net While not explicitly detailed for this compound in the provided results, this pathway is a plausible metabolic route.

In vitro metabolic stability assays using liver microsomes are a standard method to investigate these pathways. acs.org These assays can help determine the half-life of the compound and identify the major metabolites formed. acs.org This compound has been identified in human blood. hmdb.ca

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Conformational and Stereochemical Attributes on Biological Activity

The piperidine (B6355638) ring of 1-Methyl-4-piperidyl acetate (B1210297) can adopt various conformations, with the chair conformation being the most stable. grafiati.com The orientation of the acetate group at the 4-position and the methyl group at the 1-position significantly impacts how the molecule binds to target proteins. grafiati.com The stereochemistry of substituted piperidine rings can dramatically affect biological activity. For instance, in related fentanyl analogues, the cis-(+) isomer of 3-methyl-fentanyl is significantly more potent than its cis-(-) counterpart, highlighting the critical role of stereochemistry in receptor binding. nih.gov

The conformational flexibility of the piperidine ring allows it to adapt its shape to fit into the binding pockets of enzymes and receptors. However, the introduction of bulky substituents can restrict this flexibility, which may either enhance or diminish biological activity depending on the specific target interaction. nih.gov For example, in a series of soluble epoxide hydrolase inhibitors, bulky N-substitution on the piperidine ring did not substantially improve potency. nih.gov

The orientation of substituents on the piperidine ring is a key determinant of biological activity. In donepezil (B133215) analogues, the stereochemistry of a methyl group at the 2-position of the piperidine ring significantly influences its acetylcholinesterase (AChE) inhibitory activity, with syn-isomers being more active than anti-isomers. acs.org

Systematic Analysis of Substituent Effects on Enzymatic Interaction and Receptor Affinity

Systematic modifications to the structure of 1-Methyl-4-piperidyl acetate and related piperidine derivatives have provided valuable insights into their interactions with enzymes and receptors.

Enzymatic Interaction (Acetylcholinesterase and Butyrylcholinesterase):

This compound is a substrate for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). nih.govnih.gov The rate of hydrolysis is dependent on the nature of the ester group. Studies on a series of 1-methyl-4-piperidinyl esters have shown that the length and branching of the acyl chain influence the rate of enzymatic cleavage. nih.gov For instance, the n-valerate and n-butyrate esters are specific for BChE and are hydrolyzed more rapidly than the acetate, propionate (B1217596), and i-butyrate esters. nih.gov

| Ester Group | Relative Hydrolysis Rate | Enzyme Specificity |

| Acetate | In agreement with literature values | AChE/BChE |

| Propionate | In agreement with literature values | AChE/BChE |

| i-Butyrate | In agreement with literature values | AChE/BChE |

| n-Butyrate | Higher than acetate | BChE specific |

| n-Valerate | Highest | BChE specific |

| 2-Methylbutyrate | Lower than n-butyrate | BChE specific |

| iso-Valerate | Lower than n-butyrate | BChE specific |

This table summarizes the relative enzymatic hydrolysis rates of various 1-methyl-4-piperidinyl esters. nih.gov

Receptor Affinity:

The substituents on the piperidine ring play a crucial role in determining receptor affinity and selectivity. For example, in a series of piperidine-based soluble epoxide hydrolase inhibitors, electron-withdrawing groups on an attached phenyl ring were found to increase potency. ucanr.edu This is attributed to the strengthening of hydrogen bonding interactions with the catalytic site of the enzyme. ucanr.edu

In the context of opioid receptors, methylation of the piperidine ring in fentanyl analogues has varied effects. 3-methylation significantly enhances analgesic potency, whereas 2-methyl or 2,5-dimethyl substitution is detrimental to activity. nih.gov This demonstrates the high degree of structural specificity required for potent receptor interaction.

The N-substituent on the piperidine ring also profoundly influences receptor affinity. In a series of sigma receptor ligands, replacing a cyclohexyl group on the piperazine (B1678402) nitrogen with smaller alkyl groups led to a significant drop in affinity for both sigma-1 and sigma-2 receptors. researchgate.net

Comparative Pharmacological Profiling with Related Piperidine Derivatives

Comparing the pharmacological profile of this compound with structurally similar compounds provides a broader understanding of its potential biological roles.

Comparison with other Piperidine-based Esters:

The primary biological activity of this compound is its role as a substrate for cholinesterases. In contrast, other piperidine esters with different acyl or N-substituents can exhibit distinct pharmacological profiles. For instance, 4-DAMP methiodide and certain mandelic acid derivatives, which possess bulkier diphenylacetate and cyclopentyl groups, respectively, exhibit significant anticholinergic effects by enhancing muscarinic receptor affinity. This is a different mechanism of action compared to the hypolipidemic activity reported for this compound.

Comparison with other Piperidine-containing CNS Agents:

| Compound | Key Structural Features | Primary Pharmacological Activity |

| This compound | 1-methylpiperidine + 4-acetoxy group | Hypolipidemic agent, AChE/BChE substrate nih.gov |

| 4-DAMP methiodide | Diphenylacetate group | Anticholinergic (muscarinic antagonist) |

| Mandelic acid derivatives | Cyclopentyl group | Anticholinergic |

| Donepezil | 1,4-disubstituted piperidine | Acetylcholinesterase inhibitor acs.org |

| Fentanyl | N-phenethyl-4-anilidopiperidine | Potent opioid agonist nih.gov |

This table provides a comparative pharmacological profile of this compound and related piperidine derivatives.

Computational Chemistry and Molecular Modeling for Predictive SAR

Computational methods are increasingly used to predict the structure-activity relationships of molecules like this compound. Molecular modeling can provide insights into how the molecule docks into the active site of an enzyme or receptor, helping to explain the observed biological activities. nih.gov

For example, docking studies of N-piperidinyl indoles into a homology model of the NOP receptor have helped to rationalize the differences in binding affinity and functional activity between 2- and 3-substituted analogues. nih.gov These models suggest that the orientation of the substituent on the indole (B1671886) ring influences its interaction with key amino acid residues in the receptor's binding pocket. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the stable conformations of piperidine derivatives and to calculate properties such as molecular electrostatic potential (MEP), which can predict regions of electrophilic and nucleophilic reactivity. researchgate.net These computational approaches are valuable tools for designing new derivatives with improved potency and selectivity.

Advanced Research Methodologies and Preclinical Applications

Preclinical Pharmacological Model Systems for Mechanistic Research

Preclinical models are indispensable tools for dissecting the mechanisms of action of compounds like 1-methyl-4-piperidyl acetate (B1210297) and for understanding the complex dynamics of the cholinergic system. nih.govmdpi.com These models range from simplified in vitro systems to more complex in vivo animal models. nih.govmdpi.com

Cellular and tissue homogenate models offer a controlled environment to investigate the direct interaction of compounds with specific enzymes. nih.govmdpi.com These in vitro systems are particularly useful for studying enzyme kinetics and inhibition. nih.gov

Brain tissue homogenates from various species, including mice, rats, and humans, have been extensively used to study the hydrolysis of 1-methyl-4-piperidyl acetate and its analogs by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov In these preparations, the cell membranes are disrupted, making the enzymes readily accessible to the substrate. nih.gov For example, studies with N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) in brain homogenates have shown that it is rapidly hydrolyzed, with a high degree of specificity for AChE (94-99%). nih.gov The rate of this hydrolysis can be quantified, providing a measure of the enzyme's activity. nih.gov For instance, the hydrolysis rate of [11C]MP4A in human cerebral cortex homogenates was found to be approximately 0.16 per minute per gram per milliliter. nih.gov

These models are also invaluable for assessing the inhibitory potential of various compounds. nih.gov For example, the IC50 value of a cholinesterase inhibitor, which is the concentration required to inhibit 50% of the enzyme's activity, can be determined in brain homogenates. nih.gov It has been demonstrated that the apparent potency of an inhibitor can be influenced by the dilution of the tissue homogenate, highlighting the importance of considering factors like non-specific binding in these assays. nih.gov

In addition to brain tissue, other tissues and cell types can be used. Liver microsomes, which are fractions of the endoplasmic reticulum from liver cells, are commonly employed to study drug metabolism. nih.gov While specific studies on this compound in liver microsomes are not detailed in the provided context, this model system is generally used to investigate the metabolism of various compounds. nih.gov

| Species | Tissue | Hydrolysis Rate (fraction/min/g/ml) | AChE Specificity (%) |

|---|---|---|---|

| Human | Cerebral Cortex | 0.16 nih.gov | 94-99 nih.gov |

| Rat | Cerebral Cortex | 1.54 nih.gov | 94-99 nih.gov |

| Mouse | Cerebral Cortex | 1.54 nih.gov | 94-99 nih.gov |

Animal models are essential for studying the complex interplay of the cholinergic system in a living organism and for evaluating the effects of compounds like this compound in a physiological context. nih.govumich.edu A variety of animal models are used in this research, primarily rodents and non-human primates. nih.govumich.edu

Rodent models, such as rats and mice, are frequently used for initial in vivo evaluations. nih.govumich.edu These models are valuable for studying the biodistribution and metabolism of cholinergic compounds. umich.edu For example, after administration of radiolabeled esters of 1-methyl-4-hydroxypiperidine, the distribution of radioactivity in the brain has been shown to correlate with the known regional concentrations of acetylcholinesterase (AChE). umich.edu To create models of cholinergic deficit, such as those seen in Alzheimer's disease, researchers can induce lesions in specific cholinergic pathways in the rat brain. nih.gov Studies in these rat models have helped to validate PET tracers like N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) by demonstrating reduced tracer uptake in the lesioned areas, corresponding to the loss of cholinergic neurons. nih.gov Furthermore, these models have been used to show a significant reduction in AChE activity (up to 50%) after administration of M4P acetate.

Non-human primates, such as monkeys, provide a more sophisticated model for studying the cholinergic system due to their closer neuroanatomical and physiological similarities to humans. nih.govumich.edu PET imaging studies in conscious monkeys have been used to investigate the effects of AChE inhibitors on the cholinergic system. nih.gov For instance, the administration of an AChE inhibitor was shown to suppress the metabolic rate of [11C]MP4A in a dose-dependent manner, reflecting the inhibition of the enzyme. nih.gov These studies can also be combined with other techniques, like microdialysis, to measure changes in acetylcholine (B1216132) levels in specific brain regions in response to drug administration. nih.gov Such combined approaches provide a powerful platform for understanding the dynamic relationship between enzyme activity, neurotransmitter levels, and cognitive function. nih.gov

These animal models are critical for demonstrating the in vivo efficacy and mechanism of action of compounds that target the cholinergic system, providing the necessary preclinical data to support further development for potential therapeutic or diagnostic applications. nih.govumich.edu

Cellular and Tissue Homogenate Models for Enzyme Activity Investigations

Analytical Techniques for Research Compound Characterization and Quantitative Analysis

The rigorous characterization and quantification of this compound and its byproducts in research settings rely on a suite of advanced analytical methodologies. These techniques are fundamental for confirming the compound's structural integrity following synthesis and for studying its metabolic fate in biological systems.

Spectroscopic and Chromatographic Methods for Structural Confirmation

The structural identity and purity of this compound are unequivocally established through the combined use of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are central to this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy is employed for the detailed structural elucidation of the molecule.

¹H NMR spectroscopy provides information on the hydrogen atoms' chemical environment. For this compound, the acetate methyl group protons typically appear as a distinct singlet, while the protons on the piperidine (B6355638) ring present as more complex multiplet signals.

¹³C NMR spectroscopy is used to identify the carbon framework. A characteristic signal for the carbonyl carbon of the acetate group is a key indicator of successful ester formation. Isotope-labeled versions, such as N-Methyl-4-piperidyl acetate-1-¹³C, are also used in research, where the labeled carbon provides a distinct signal for specialized studies. sigmaaldrich.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of the synthesized compound. Analysis is commonly performed using a C18 reverse-phase column, which separates the compound based on its hydrophobicity. This method can confirm purity levels, often exceeding 98%.

Table 1: Spectroscopic Data for this compound Structural Confirmation

| Technique | Nucleus/Feature | Chemical Shift (ppm) | Description |

|---|---|---|---|

| ¹H NMR | Acetate Methyl Protons | δ 2.05–2.10 | Singlet |

| Piperidyl Protons | δ 3.30–3.60 | Multiplet |

| ¹³C NMR | Carbonyl Carbon | δ 170–172 | Confirms acetate group |

Quantitative Analysis of Metabolites in Research Samples (e.g., Radio-HPLC, Radio-TLC)

In preclinical research, particularly in fields like positron emission tomography (PET), radiolabeled analogs of this compound (such as [¹¹C]MP4A) are used to study biological processes in vivo. nih.gov The in vivo hydrolysis of [¹¹C]MP4A produces the hydrophilic metabolite N-[¹¹C]methylpiperidinol ([¹¹C]MP4OH). nih.gov Distinguishing the parent compound from its metabolites in biological samples like plasma is crucial for kinetic modeling. Radio-HPLC and Radio-Thin-Layer Chromatography (Radio-TLC) are the primary methods for this quantitative analysis. snmjournals.org

Radio-High-Performance Liquid Chromatography (Radio-HPLC) combines the separation power of HPLC with a radioactivity detector to quantify the distribution of radiolabeled compounds. For the analysis of carbon-11 (B1219553) labeled analogs like 1-[¹¹C]-Methyl-4-piperidinyl n-butyrate ([¹¹C]MP4B), a similar substrate, radio-HPLC can effectively separate the parent compound from its more polar hydrolyzed metabolite. snmjournals.orgresearchgate.net

Radio-Thin-Layer Chromatography (Radio-TLC) offers a complementary and often more convenient method for separating and quantifying radiolabeled compounds in blood plasma. snmjournals.org Different solvent systems can be optimized for better separation. For instance, a mobile phase of ethyl acetate, isopropanol, and ammonia (B1221849) has been shown to yield good separation between the parent ester and its alcohol metabolite. snmjournals.orgnih.gov

Table 2: Comparative Chromatographic Data for Quantitative Analysis of Radiolabeled Piperidinyl Ester Metabolites

| Analytical Method | Compound | Metabolite | Mobile Phase/Column | Retention Value | Reference |

|---|---|---|---|---|---|

| Radio-HPLC | [¹¹C]MP4B | [¹¹C]MP4OH | C18 Reverse-Phase | k' : 2.0 (Parent) | snmjournals.org |

| k' : 0.3 (Metabolite) | snmjournals.org | ||||

| Radio-TLC | [¹¹C]MP4B | [¹¹C]MP4OH | Ethyl acetate-isopropanol-ammonia | Rf : 0.67 (Parent) | snmjournals.org |

k' refers to the retention factor; Rf refers to the retardation factor.

Applications in Advanced Chemical Biology Tools, e.g., Peptide Derivatization for Mass Spectrometry

While direct applications of this compound in peptide derivatization are not prominently documented, structurally related piperidine compounds are utilized as powerful tools in proteomics. A notable example is the use of 1-(1-methyl-4-piperidinyl)piperazine (B1348802) (M-PP) , a compound that shares the 1-methyl-4-piperidinyl core structure, for derivatizing peptides to enhance their detection in mass spectrometry (MS). researchgate.netnih.gov

This chemical biology strategy involves modifying the carboxyl groups on peptides. The derivatization is typically achieved using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov The addition of the piperazine-based tag, such as M-PP, increases the peptide's hydrophobicity and proton affinity. This modification leads to a significant improvement in ionization efficiency, particularly in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), resulting in a 3- to 5-fold signal amplification for certain peptides. This enhancement is especially beneficial for the analysis of low molecular weight peptides with high isoelectric points. researchgate.netnih.gov The use of such derivatizing agents demonstrates the utility of the piperidine scaffold in developing advanced tools for sensitive proteome analysis. nih.gov

Q & A

Q. What are the established synthetic routes for 1-Methyl-4-piperidyl acetate, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : Synthesis typically involves esterification of 1-methyl-4-piperidinol with acetic anhydride or acetyl chloride under controlled conditions. A common approach is reacting the alcohol precursor with an acylating agent in the presence of a base (e.g., pyridine) to neutralize byproducts. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming ester linkage formation and verifying the absence of unreacted precursors. Mass spectrometry (MS) further validates molecular weight and purity. For analogs like propiverine derivatives, similar protocols are adapted with modifications in substituents .

Q. How can researchers assess the hypolipidemic activity of this compound in preclinical models?

- Methodological Answer : Rodent models (e.g., hyperlipidemic rats) are administered the compound orally or intravenously at varying doses. Serum lipid profiles (triglycerides, LDL, HDL) are measured pre- and post-treatment using enzymatic assays. Liver microsomes are analyzed for enzyme activity, particularly carnitine acyltransferases, which are critical in lipid metabolism. Studies on Sandoz 42-348, a structurally related compound, demonstrated dose-dependent reductions in serum lipids and altered hepatic enzyme activity, providing a methodological template .

Q. What methodologies are recommended for determining the purity and stability of this compound in pharmaceutical research?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is preferred, using sodium acetate buffer (pH 4.6) to maintain ionic strength and optimize peak resolution. Accelerated stability studies under varying temperatures (25°C–40°C) and humidity (60%–75% RH) assess degradation kinetics. For long-term stability, freeze-thaw cycles and light exposure tests are conducted. Impurity profiling via LC-MS identifies byproducts, ensuring compliance with pharmacopeial standards .

Advanced Research Questions

Q. How can contradictory data regarding the hepatic effects of this compound be resolved in toxicological studies?

- Methodological Answer : Discrepancies in hepatic outcomes (e.g., enzyme induction vs. inhibition) require comparative dose-response analyses. Researchers should replicate studies using identical rodent strains and exposure durations. Histopathological examinations of liver tissue, combined with cytochrome P450 activity assays, clarify mechanistic differences. For example, early studies on Sandoz 42-348 reported both peroxisome proliferation and microsomal enzyme modulation, necessitating multi-parametric evaluations to reconcile effects .

Q. What experimental approaches are used to investigate the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : In vitro metabolic stability assays using liver microsomes or hepatocytes identify primary metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isotopic labeling (e.g., ¹⁴C-acetate) tracks the ester group’s fate. For propiverine derivatives, oxidative metabolites (e.g., N-oxides) are characterized structurally and tested for pharmacological activity. In vivo studies in rodents collect plasma, urine, and bile to map elimination routes and bioactive intermediates .

Q. How do structural modifications to the piperidine ring in this compound derivatives influence their biological activity and receptor binding?

- Methodological Answer : Systematic SAR (structure-activity relationship) studies are conducted by synthesizing analogs with varied substituents (e.g., alkyl chains, aromatic groups). Receptor-binding assays (e.g., calcium channel blockade for antispasmodic activity) quantify affinity changes. Molecular docking simulations predict interactions with targets like voltage-gated L-type Ca²⁺ channels. For example, propiverine’s N-oxide metabolite (M-1) showed reduced Ca²⁺ current inhibition compared to the parent compound, highlighting the role of oxidation in modulating activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.